Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoic acid core substituted with butoxy and diiodo groups, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Substitution Reaction: The benzoic acid undergoes a substitution reaction to introduce the butoxy group at the 4-position. This can be achieved using butanol in the presence of an acid catalyst.
Iodination: The next step involves the iodination of the benzoic acid derivative to introduce iodine atoms at the 3 and 5 positions. This can be done using iodine and an oxidizing agent such as hydrogen peroxide.
Hydrazide Formation: Finally, the compound is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The butoxy and diiodo groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The butoxy and diiodo groups may enhance the compound’s lipophilicity and facilitate its interaction with cell membranes.
Comparison with Similar Compounds
Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide can be compared with other similar compounds such as:
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: This compound has hydroxy and methoxy groups instead of butoxy and diiodo groups, leading to different chemical properties and biological activities.
Benzoic acid, 4-hydroxy-3,5-dimethoxy-:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
27016-44-0 |
---|---|
Molecular Formula |
C11H14I2N2O2 |
Molecular Weight |
460.05 g/mol |
IUPAC Name |
4-butoxy-3,5-diiodobenzohydrazide |
InChI |
InChI=1S/C11H14I2N2O2/c1-2-3-4-17-10-8(12)5-7(6-9(10)13)11(16)15-14/h5-6H,2-4,14H2,1H3,(H,15,16) |
InChI Key |
DCYXZHYPSGTRTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)C(=O)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.